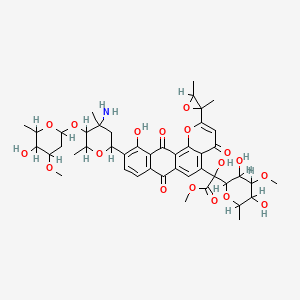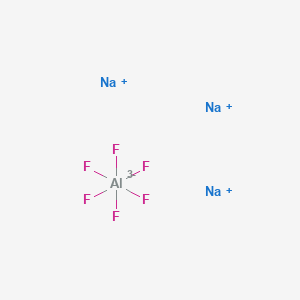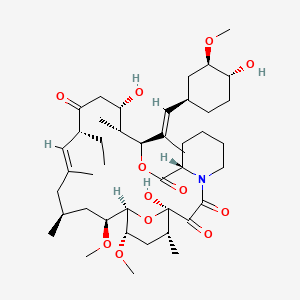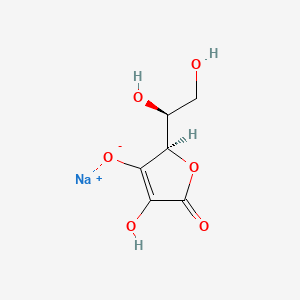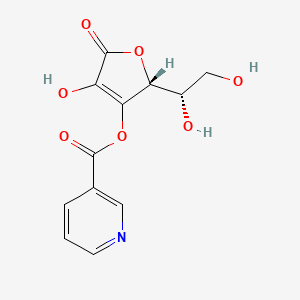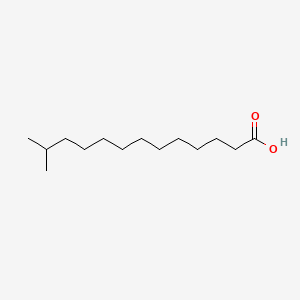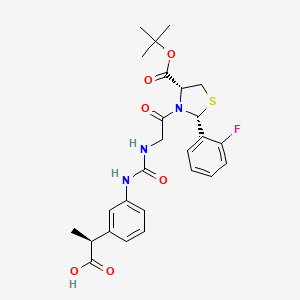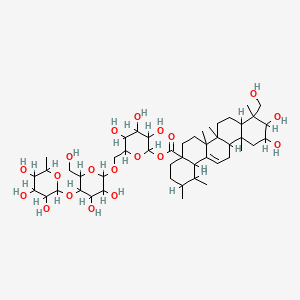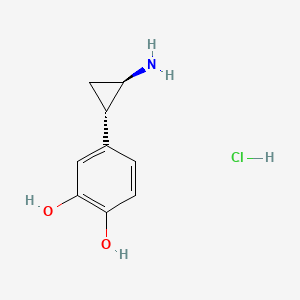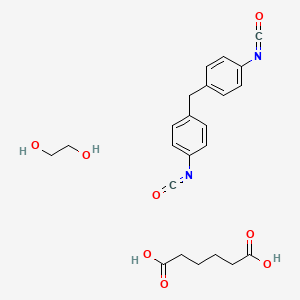
Hexanedioic acid, polymer with 1,2-ethanediol and 1,1'-methylenebis(4-isocyanatobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amchem R 14 is a biochemical.
Applications De Recherche Scientifique
Functional Polymers
- A study by Deng et al. (2014) presents a method to prepare functional highly branched polymers (HBPs) using hexanedioic acid. This process involves multicomponent polymerization, allowing control over branching and functionalization (Deng, Cui, Du, & Li, 2014).
H2O2-Cleavable Polyesters
- Cui et al. (2017) report the synthesis of H2O2-cleavable poly(ester-amide)s using hexanedioic acid. These polymers, showing potential as H2O2-responsive delivery vehicles, degrade upon exposure to hydrogen peroxide (Cui, Zhang, Du, & Li, 2017).
Polymer Degradation and Cytotoxicity
- Schmalenberg et al. (2001) assessed the cytotoxicity of a polymeric micelle and its degradation products, including hexanedioic acid. The study confirms that these degradation products exhibit minimal cytotoxicity (Schmalenberg, Frauchiger, Nikkhouy-Albers, & Uhrich, 2001).
Polymer Precursors from Renewable Sources
- Buntara et al. (2012) explore the use of hexanedioic acid as a polymer precursor for the polyester industry. This study emphasizes the significance of bio-based chemicals in sustainable polymer production (Buntara, Noel, Phua, Melián-Cabrera, Vries, & Heeres, 2012).
Hydrolysis Rate in Polyesters
- Noordzij et al. (2019) investigated polyesters based on hexanedioic acid, finding that copolymerization can control the hydrolysis rate of these materials. This has implications for their degradation and environmental impact (Noordzij, Roy, Bos, Reinartz, & Wilsens, 2019).
Photodegradable Polymers
- Li et al. (2014) developed multifunctional photodegradable polymers using hexanedioic acid. These polymers can be modified for specific applications and degrade under light exposure, offering potential in controlled release and environmental safety (Li, Deng, Li, Du, & Li, 2014).
Phase Segregation in Polyurethanes
- Chang et al. (1999) synthesized polyurethanes using hexanedioic acid, exploring the phase segregation between soft and hard segments. This research contributes to the understanding of polyurethane properties and applications (Chang, Chen, Yu, Chen, Tsai, & Tseng, 1999).
Propriétés
Numéro CAS |
25931-01-5 |
|---|---|
Nom du produit |
Hexanedioic acid, polymer with 1,2-ethanediol and 1,1'-methylenebis(4-isocyanatobenzene) |
Formule moléculaire |
C23H26N2O8 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
ethane-1,2-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C6H10O4.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
Clé InChI |
OVKJEATWTKQYAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Apparence |
Solid powder |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amchem R 14; R-14; R 14; R14; Polyurethane Y-195 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



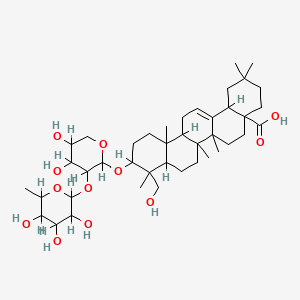
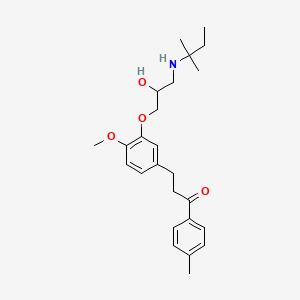
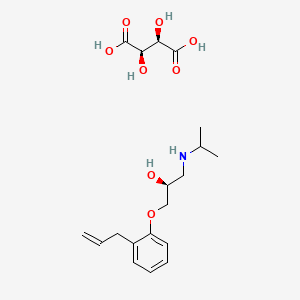
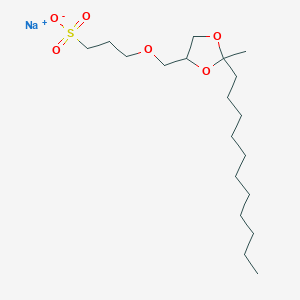
![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665275.png)
